N-(1-Chloro-2-oxo-2-phenylethyl)acetamide N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 41260-66-6
VCID: VC7973806
InChI: InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13)
SMILES: CC(=O)NC(C(=O)C1=CC=CC=C1)Cl
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

CAS No.: 41260-66-6

Cat. No.: VC7973806

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide - 41260-66-6

Specification

CAS No. 41260-66-6
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name N-(1-chloro-2-oxo-2-phenylethyl)acetamide
Standard InChI InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13)
Standard InChI Key KEBPJACCSMNODE-UHFFFAOYSA-N
SMILES CC(=O)NC(C(=O)C1=CC=CC=C1)Cl
Canonical SMILES CC(=O)NC(C(=O)C1=CC=CC=C1)Cl

Introduction

Chemical Identification and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named N-(1-chloro-2-oxo-2-phenylethyl)acetamide, with the molecular formula C10_{10}H10_{10}ClNO2_2 and a molecular weight of 215.65 g/mol . Its structure comprises:

  • An acetamide group (-NHCOCH3_3) linked to a chloro-substituted ethyl chain.

  • A phenyl ring attached to the carbonyl group at the β-position (Figure 1).

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry65385-18-4
Molecular FormulaC10_{10}H10_{10}ClNO2_2
Exact Mass215.0375 g/mol
SMILESCC(=O)NC(C(Cl)=O)C1=CC=CC=C1
InChI KeyOZGPDYUJEDJDAL-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions:

  • Chloroacetylation of 2-Amino-2-phenylethanol:

    • Reacting 2-amino-2-phenylethanol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound .

    C6H5C(OH)CH2NH2+ClCH2COClEt3NC6H5C(O)CH2NHCOCH2Cl+HCl\text{C}_6\text{H}_5\text{C(OH)CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_5\text{C(O)CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl}
  • Oxidation of N-(2-Hydroxyethyl) Precursors:

    • Chlorination of N-(2-hydroxyethyl)acetamide derivatives using agents like thionyl chloride (SOCl2_2) provides an alternative route .

Table 2: Optimized Reaction Conditions

ParameterConditionYield
SolventDichloromethane78%
Temperature0–5°C (stepwise warming)
CatalystTriethylamine

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch), 1,540 cm1^{-1} (N-H bend), and 750 cm1^{-1} (C-Cl stretch) .

  • NMR (CDCl3_3):

    • 1H^1\text{H}: δ 7.45–7.30 (m, 5H, Ph), δ 4.25 (s, 2H, CH2_2), δ 2.10 (s, 3H, COCH3_3) .

    • 13C^13\text{C}: δ 170.2 (CO), 168.5 (Cl-CO), 134.1–128.3 (Ph), 45.6 (CH2_2), 22.1 (COCH3_3) .

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point142–145°CDSC
LogP (Octanol-Water)1.85HPLC
Solubility (Water)2.1 mg/mL (25°C)Shake-flask

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is a key precursor in synthesizing β-3 adrenergic receptor agonists (e.g., mirabegron analogs) . Its chloro and carbonyl groups enable facile functionalization via:

  • Nucleophilic displacement (Cl → NH2_2, SH).

  • Reductive amination to introduce alkyl/aryl amines .

Biological Activity

Preliminary studies suggest antimicrobial potential against Gram-positive bacteria (MIC: 32 µg/mL for S. aureus) . Mechanistically, the chloro group may disrupt cell wall biosynthesis .

ParameterDetail
Storage2–8°C, inert atmosphere
StabilitySensitive to moisture, light

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